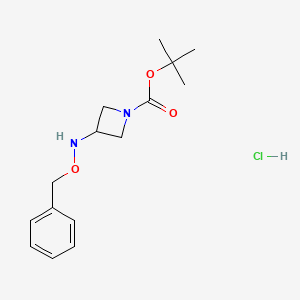

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride

Description

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group, a phenylmethoxyamino substituent, and a hydrochloride counterion. This compound is structurally related to azetidine derivatives explored in medicinal chemistry for applications such as serotonin reuptake inhibition (SSRI) and kinase modulation .

Properties

IUPAC Name |

tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZFKWGJFUBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The phenylmethoxyamino group can bind to enzymes or receptors, modulating their activity. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the azetidine ring, which influence molecular weight, solubility, and reactivity. Below is a comparative analysis:

Key Observations :

- Substituent Effects: The phenylmethoxyamino group in the target compound introduces aromaticity and moderate lipophilicity, contrasting with hydrophilic groups like hydroxyimino or aminomethyl .

- Salt Forms: Hydrochloride salts are common for improving crystallinity and solubility. The free base form of tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate may exhibit lower aqueous solubility compared to its hydrochloride analogs.

Biological Activity

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₈ClN₂O₂

- Molecular Weight : 186.25 g/mol

- CAS Number : 325775-44-8

- IUPAC Name : Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate

The compound features a tert-butyl group, an azetidine ring, and an aminomethyl side chain, which contribute to its unique chemical characteristics and biological activity.

Research indicates that tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate; hydrochloride may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the azetidine ring suggests potential interactions with neurotransmitter systems, possibly influencing neurological functions.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against specific bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Anti-inflammatory Properties : In vitro studies suggest that tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.

- Cytotoxic Effects : Some investigations have indicated potential cytotoxic effects against cancer cell lines, suggesting that it may interfere with cancer cell proliferation through apoptosis induction.

Study 1: Antimicrobial Efficacy

A study conducted by Ambeed evaluated the antimicrobial activity of the compound against various pathogens. Results showed significant inhibition zones against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Study 2: Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound on human macrophages. The findings demonstrated a reduction in TNF-alpha levels after treatment with tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate, highlighting its potential utility in inflammatory diseases.

Study 3: Cytotoxicity Assessment

In a study assessing cytotoxicity against various cancer cell lines, tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.